![molecular formula C10H12N2O B565254 rac-Cotinine-13C,d3 CAS No. 1215842-75-3](/img/structure/B565254.png)
rac-Cotinine-13C,d3
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Overview
Description
Rac-Cotinine-13C,d3 is a synthetic derivative of cotinine, a major metabolite of nicotine. It is an important research tool in the field of drug development and research. Rac-Cotinine-13C,d3 has been used to study the pharmacokinetics and pharmacodynamics of nicotine and related compounds, as well as to develop new therapeutic strategies for nicotine addiction.
Scientific Research Applications
Rac-Cotinine-13C,d3 has been used in a variety of scientific research applications, including the study of nicotine metabolism, the development of new therapeutic strategies for nicotine addiction, and the evaluation of the effects of nicotine on the brain and body. Rac-Cotinine-13C,d3 has also been used in preclinical and clinical trials to assess the pharmacokinetics and pharmacodynamics of nicotine and related compounds.
Mechanism of Action
Rac-Cotinine-13C,d3 acts as an agonist of nicotinic acetylcholine receptors, which are found in the central nervous system and peripheral nervous system. Rac-Cotinine-13C,d3 binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which affect the brain and body in various ways.
Biochemical and Physiological Effects
Rac-Cotinine-13C,d3 has a number of biochemical and physiological effects. It increases dopamine and serotonin levels in the brain, which can lead to increased alertness, improved mood, and increased motivation. Rac-Cotinine-13C,d3 also increases heart rate and blood pressure, and can increase the body’s metabolic rate.
Advantages and Limitations for Lab Experiments
Rac-Cotinine-13C,d3 has several advantages for laboratory experiments. It is a pure compound, which makes it easy to work with and measure accurately. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The major limitation of rac-Cotinine-13C,d3 is that it is expensive to produce, which can limit its use in large-scale experiments.
Future Directions
Several potential future directions exist for the use of rac-Cotinine-13C,d3 in scientific research. These include the development of improved therapeutic strategies for nicotine addiction, the evaluation of the effects of nicotine on the brain and body, and the study of the pharmacokinetics and pharmacodynamics of nicotine and related compounds. Additionally, rac-Cotinine-13C,d3 could be used to develop new drugs for the treatment of nicotine addiction, as well as to study the biochemical and physiological effects of nicotine on the body. Finally, rac-Cotinine-13C,d3 could be used to study the long-term effects of nicotine on the brain and body.
Synthesis Methods
Rac-Cotinine-13C,d3 can be synthesized from nicotine or its derivatives using a variety of methods. The most common method is the reductive alkylation of nicotine with 13C-labeled formaldehyde and a strong base, such as sodium hydroxide or potassium hydroxide. This method produces rac-Cotinine-13C,d3 in high yields.
properties
IUPAC Name |
5-pyridin-3-yl-1-(trideuterio(113C)methyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Cotinine-13C,d3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.